molecular formula C18H23NO4S2 B2659979 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1705919-10-3

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2659979
CAS No.: 1705919-10-3
M. Wt: 381.51
InChI Key: KTLBPUWHRCVOBA-UHFFFAOYSA-N
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Description

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound featuring a complex structure that incorporates both furan and thiophene heterocycles, linked through a piperidine sulfonyl core to a propan-1-one chain. The specific biological activity, mechanism of action, and primary research applications for this compound are not currently well-documented in widely accessible scientific literature. Compounds containing furan and thiophene rings are of significant interest in medicinal chemistry and drug discovery due to their potential diverse pharmacological activities . The presence of these heterocyclic scaffolds suggests this compound could be investigated as a potential candidate for various therapeutic areas. Researchers may explore its utility as a key intermediate in organic synthesis or as a lead compound for the development of novel bioactive molecules. Further investigation is required to fully elucidate its physicochemical properties, binding affinity, and specific research value. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S2/c1-14-8-12-24-17(14)4-5-18(20)19-9-6-16(7-10-19)25(21,22)13-15-3-2-11-23-15/h2-3,8,11-12,16H,4-7,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLBPUWHRCVOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural components, including a furan ring, piperidine ring, and a thiophen moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C25H27NO4SC_{25}H_{27}NO_4S, with a molecular weight of 437.6 g/mol. The presence of multiple functional groups contributes to its versatility in biological applications.

PropertyValue
Molecular FormulaC25H27NO4S
Molecular Weight437.6 g/mol
Structural FeaturesFuran, Piperidine, Thiophen

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which could lead to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity :
Preliminary studies have shown that this compound has potential antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains.

Anticancer Properties :
Investigations into the anticancer potential of this compound are ongoing. Initial findings suggest it may induce apoptosis in cancer cell lines through specific molecular interactions.

Neuroprotective Effects :
There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1-(4-(Furan-2-ylmethyl)sulfonyl)piperidinePiperidine ring and sulfonamide groupModerate AChE inhibition
3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-oneSimilar piperidine structure with methoxy substitutionHigh BChE inhibition
2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamideContains a piperidine ring but differs in functional groupsLow AChE inhibition

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • In Vitro Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Anticancer Activity Assessment : In a cell line study involving breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, highlighting its potential as an anticancer therapeutic.
  • Neuroprotective Study : Research evaluating the neuroprotective effects on neuronal cell lines showed that the compound reduced oxidative stress markers significantly compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs

(a) 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-(3-aminopropyl)piperidin-4-yl)propan-1-one (, Compound 12)
  • Key Differences: Replaces the sulfonyl-furan group with a 3-aminopropyl chain on piperidine. Features a 4-amino-5-chloro-2-methoxyphenyl ketone instead of 3-methylthiophene.
  • Synthesized via a 48-hour reaction with 62% yield, indicating higher complexity compared to the target compound’s hypothetical synthesis .
(b) 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (, Compound 21)
  • Key Differences :
    • Substitutes piperidine with piperazine and introduces a chloro-trifluoromethylpyridine group.
    • Uses a thiophen-2-ylthio moiety instead of 3-methylthiophene.
  • Functional Implications :
    • The trifluoromethyl group enhances metabolic stability, while the thioether linkage may improve lipophilicity. This compound was synthesized via HOBt/TBTU coupling (22% yield), suggesting challenges in steric hindrance during amide formation .

Thiophene- and Furan-Containing Analogs

(a) 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()
  • Key Differences: Replaces the piperidine-sulfonyl-furan group with a hydroxy-methylphenyl chalcone system. Retains the 3-methylthiophene moiety but as a propenone derivative.
  • Functional Implications :
    • The chalcone structure (α,β-unsaturated ketone) confers antioxidant or anti-inflammatory activity. Crystallographic data (R factor = 0.058) confirm planar geometry, which may enhance π-π stacking in biological targets .
(b) Hesperetin Dihydrochalcone 7′-Glucoside ()
  • Key Differences :
    • Features a glucosyloxy-dihydroxyphenyl group instead of piperidine-sulfonyl-furan.
    • Contains a 3-hydroxy-4-methoxyphenyl propan-1-one linked to a carbohydrate.
  • Functional Implications :
    • The glucoside moiety improves water solubility, making it suitable for nutraceutical applications. This contrasts with the target compound’s likely lipophilic profile .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one?

Methodological Answer: The synthesis typically involves coupling a piperidine sulfonyl derivative with a thiophene-containing propanone precursor. Key steps include:

  • Amide bond formation : Use coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed to isolate the product.

Example Protocol Table:

ReagentRoleConditionsYield
HOBtCoupling agentRT, 24h, DMF~60%
TBTUActivatorAnhydrous, NEt3
3-methylthiophen-2-ylElectrophilic partnerReflux, 12h

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures, particularly for verifying sulfonyl and piperidine conformations .
  • Spectroscopy : 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} (in CDCl3_3/DMSO-d6_6) confirm substituent positions. Mass spectrometry (ESI-MS) validates molecular weight .

Q. What are the solubility properties of this compound, and how do they influence purification strategies?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water.
  • Purification : Gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) is optimized based on differential solubility of by-products .

Q. What spectroscopic techniques are critical for functional group identification?

Methodological Answer:

  • FT-IR : Confirms sulfonyl (S=O stretch: 1150–1300 cm1^{-1}) and carbonyl (C=O: 1650–1750 cm1^{-1}) groups.
  • NMR : 1H^{1}\text{H} signals for furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

Methodological Answer:

  • Parameters : Temperature, solvent polarity, and reagent stoichiometry are varied systematically.
  • Statistical modeling : Response surface methodology (RSM) identifies optimal conditions. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility .

Example DoE Table:

FactorRange TestedOptimal Value
Temperature25–80°C60°C
SolventDMF, THF, DCMDMF
Reaction Time6–24h12h

Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiophene moiety?

Methodological Answer:

  • Analog synthesis : Replace 3-methylthiophen-2-yl with 4-chlorophenyl or nitro-substituted thiophenes to assess electronic effects.
  • Biological assays : Compare binding affinity (e.g., IC50_{50}) with analogs like 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases).
  • DFT calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

Q. How should researchers address contradictory data in reaction yields reported across studies?

Methodological Answer:

  • Reproducibility checks : Verify catalyst purity (e.g., TBTU lot variability) and moisture levels in solvents.
  • By-product analysis : LC-MS identifies side products (e.g., hydrolysis of sulfonyl groups) that reduce yields .

Q. What is the role of the sulfonyl group in mediating electrophilic reactivity?

Methodological Answer:

  • Electrophilicity : The sulfonyl group activates adjacent carbons for nucleophilic attack, enabling functionalization (e.g., substitution at the piperidine nitrogen) .
  • Stability : Sulfonyl derivatives resist oxidation compared to thioether analogs, enhancing shelf life .

Q. What strategies enable selective functionalization of the furan ring without disrupting the sulfonyl group?

Methodological Answer:

  • Protecting groups : Temporarily block the sulfonyl group with tert-butyl dimethylsilyl (TBS) during furan modifications.
  • Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to preserve sulfonyl integrity .

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